2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
CAS No.: 941905-95-9
Cat. No.: VC7261866
Molecular Formula: C22H26N2O4
Molecular Weight: 382.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941905-95-9 |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.46 |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
| Standard InChI | InChI=1S/C22H26N2O4/c1-15(2)13-24-18-10-9-17(12-16(18)8-11-22(24)26)23-21(25)14-28-20-7-5-4-6-19(20)27-3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25) |
| Standard InChI Key | ICYSNESOUOZYBH-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC |
Introduction
Key Structural Features:
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Tetrahydroquinoline Core: The quinoline ring system is partially saturated (tetrahydro), contributing to its potential pharmacological activity.
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Acetamide Group: The presence of an amide bond suggests potential hydrogen bonding interactions in biological systems.
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Methoxyphenoxy Substituent: This aromatic ether group can enhance lipophilicity and influence binding properties in biological targets.
Potential Applications
Based on its structural features, this compound may exhibit various biological activities:
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Pharmacological Potential:
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Quinoline derivatives are often explored for their antimicrobial, anticancer, and anti-inflammatory properties.
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The methoxyphenoxy group may enhance membrane permeability and bioavailability.
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The acetamide moiety is commonly found in compounds with enzyme inhibitory activity.
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Molecular Docking Studies:
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Compounds with similar structures are frequently evaluated for binding affinity to enzymes or receptors using computational methods.
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The tetrahydroquinoline scaffold suggests potential as a ligand for kinases or other protein targets.
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Synthesis Pathways
While specific synthesis data for this compound is unavailable in the provided results, its preparation might involve:
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Step 1: Synthesis of the tetrahydroquinoline core via Povarov reaction or catalytic hydrogenation of quinoline.
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Step 2: Introduction of the acetamide group through acylation using suitable reagents like acetyl chloride or acetic anhydride.
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Step 3: Coupling with 2-methoxyphenol to form the methoxyphenoxy substituent via etherification reactions.
Analytical Characterization
To confirm its structure and purity, standard analytical techniques would be employed:
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NMR Spectroscopy:
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NMR for proton environments in the aromatic and aliphatic regions.
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NMR for carbon skeleton analysis.
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Mass Spectrometry (MS):
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Molecular ion peak to confirm molecular weight.
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Fragmentation pattern to identify functional groups.
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Infrared (IR) Spectroscopy:
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Amide bond stretching ().
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Aromatic ring vibrations.
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X-ray Crystallography (if crystalline):
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To determine precise molecular geometry.
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Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~382 g/mol |
| Functional Groups | Amide, Ether, Aromatic Ring |
| Solubility | Likely soluble in organic solvents |
| Potential Activity | Antimicrobial, Anti-inflammatory |
Future Research Directions
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Biological Evaluation:
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Screening for antimicrobial or anticancer activity using cell-based assays.
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Enzyme inhibition studies to explore potential as a drug candidate.
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Structure-Activity Relationship (SAR):
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Modifying substituents on the quinoline core or phenoxy group to optimize activity.
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Computational Studies:
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Molecular docking and dynamic simulations to predict binding modes with biological targets.
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